molecular formula C17H20N4O5S B3011329 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 899733-04-1

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B3011329
CAS No.: 899733-04-1
M. Wt: 392.43
InChI Key: YTLZVURUZKZFDI-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure with a central 4,6-dihydro-2H-thieno[3,4-c]pyrazole core in a 5,5-dioxido form, substituted by a phenyl group and an N-linked oxalamide bridge to a 1-methoxypropan-2-yl side chain . The integration of the sulfone group within the thienopyrazol scaffold and the polar oxalamide functionality suggests potential for high binding affinity and selectivity, making it a compound of significant interest in medicinal chemistry and drug discovery. Researchers can explore its application as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns against various biological targets. Its structural complexity also makes it suitable for method development in analytical chemistry. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment (PPE) and safety protocols.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-11(8-26-2)18-16(22)17(23)19-15-13-9-27(24,25)10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLZVURUZKZFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential antitumor properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H20N4O5S. The synthesis typically involves multi-step organic reactions that include the formation of a thiophene ring fused with a pyrazole ring. The unique structural features of this compound contribute to its biological activity.

Synthesis Pathway:

  • Formation of Pyrazole Ring: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with 3-phenyl-1H-pyrazol-5(4H)-one.
  • Oxidation and Functionalization: Subsequent reactions introduce the dioxido and oxalamide functionalities.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research has shown that derivatives of thieno[3,4-c]pyrazole can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. For instance:

  • Study Findings: A derivative demonstrated an IC50 value of 0.283 mM in inhibiting LPS-induced TNF-alpha release in whole blood assays .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

Assay Type IC50 Value Reference
ABTS<20 µM
DPPH<15 µM
FRAP0.25 mM

These results suggest that the compound can effectively scavenge free radicals and reduce oxidative stress.

Antimicrobial and Anticancer Activities

The compound's potential as an antimicrobial agent has also been explored. It has shown efficacy against various bacterial strains in vitro. Furthermore, studies indicate cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer):

Cell Line Growth Inhibition (%) Reference
HeLa38.44
HepG254.25

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Studies

Several case studies have illustrated the biological potential of thieno[3,4-c]pyrazole derivatives:

  • Case Study on Inflammation: A derivative was tested on mouse models for its ability to reduce inflammation markers after LPS exposure. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Antioxidant Efficacy in Fish Models: In studies assessing oxidative stress in fish exposed to pollutants, thieno[3,4-c]pyrazole compounds were shown to protect erythrocytes from damage due to oxidative stress induced by 4-nonylphenol exposure .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core, characterized by the presence of both sulfur and nitrogen atoms within its structure. The "dioxido" group indicates the presence of two carbonyl functionalities, enhancing its reactivity and potential biological activity. The synthesis typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Synthesis Overview

StepReaction TypeReagents UsedConditions
1OxidationHydrogen PeroxideControlled temperature
2ReductionLithium Aluminum HydrideSpecific solvents
3SubstitutionVarious nucleophilespH control

Preliminary studies suggest that N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide exhibits significant biological activities:

Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting oxidative stress and inflammation-related pathways in cellular models.

Antioxidant Activity : The compound's structure suggests potential antioxidant properties that can protect cells from oxidative damage.

Antiviral Activity : Derivatives related to this compound have demonstrated significant anti-HIV activity with effective concentrations below 20 µM in certain studies.

Potential Therapeutic Applications

The unique combination of functional groups in this compound may confer distinct therapeutic properties. Potential applications include:

  • Cancer Therapy : Interaction studies indicate that the compound may target enzymes or receptors involved in cancer pathways.
  • Neurological Disorders : Its antioxidant properties suggest potential for use in neuroprotective therapies.
  • Infectious Diseases : The antiviral activity positions it as a candidate for further development against viral infections.

Case Studies and Research Findings

Several studies have explored the effects of similar compounds within the thieno[3,4-c]pyrazole family:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related thieno[3,4-c]pyrazole derivative on human macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound.

Case Study 2: Antiviral Activity

Research demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited antiviral effects against HIV by inhibiting viral replication at low micromolar concentrations.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent (N2 Position) Molecular Formula Molecular Weight Key Features
Target Compound 1-methoxypropan-2-yl C19H21N4O5S 425.5 Branched ether chain enhances lipophilicity; moderate polarity
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide 4-methoxybenzyl C21H20N4O5S 440.5 Aromatic benzyl group increases rigidity; π-π stacking potential
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide 2-hydroxyethyl C15H16N4O5S 364.4 Hydrophilic substituent improves aqueous solubility
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide Benzo[d][1,3]dioxol-5-ylmethyl C22H20N4O6S 468.5 Extended aromatic system; potential for enhanced metabolic stability

Key Observations:

Lipophilicity : The target compound’s 1-methoxypropan-2-yl group likely increases membrane permeability compared to the hydrophilic 2-hydroxyethyl derivative but reduces it relative to the aromatic 4-methoxybenzyl analog .

Solubility : The hydroxyethyl analog (364.4 g/mol) may exhibit superior aqueous solubility due to hydrogen-bonding capacity, whereas the bulky benzo[d][1,3]dioxole group in could hinder dissolution.

Synthetic Complexity : Introducing branched ether chains (target compound) requires multi-step synthesis, whereas benzyl derivatives (e.g., ) are more straightforward to functionalize via nucleophilic substitution.

Electronic and Steric Effects

  • Thieno[3,4-c]pyrazole Core: All compounds share the sulfone-containing bicyclic core, which stabilizes the molecule via resonance and hydrogen-bond acceptor sites. Computational studies (e.g., Multiwfn) predict strong electron-withdrawing effects at the sulfone group, polarizing the oxalamide linker .
  • The 1-methoxypropan-2-yl group (target compound) offers conformational flexibility, allowing adaptation to diverse binding sites.

Hypothetical Pharmacological Implications

While explicit biological data are unavailable in the provided evidence, structural analogs suggest:

  • Kinase Inhibition : Rigid analogs like and may exhibit stronger binding to ATP pockets due to planar aromatic systems, whereas the target compound’s flexibility could favor allosteric modulation.
  • Metabolic Stability : The benzo[d][1,3]dioxole group in may resist oxidative metabolism, while the target compound’s ether chain could undergo CYP450-mediated demethylation.

Q & A

Q. What are the established synthetic protocols for N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling reactions between thieno-pyrazole sulfone derivatives and oxalamide precursors. A general approach includes using polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to facilitate nucleophilic substitutions. For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. This reduces trial-and-error experimentation and improves yield reproducibility . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow down viable pathways .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, DEPT, HSQC) to confirm molecular weight and structural motifs. For purity assessment, combine HPLC-UV/Vis with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). X-ray crystallography is recommended for resolving stereochemical ambiguities if crystalline derivatives can be obtained. Cross-validate results with FT-IR to confirm functional groups (e.g., sulfone, oxalamide) .

Q. How can researchers identify potential biological targets or mechanisms of action for this compound?

  • Methodological Answer : Begin with in silico target prediction using molecular docking against protein databases (e.g., PDB, ChEMBL) to prioritize high-affinity targets. Validate hypotheses via enzyme inhibition assays (e.g., fluorescence-based kinetics) or cellular viability screens (e.g., MTT assay in cancer cell lines). For mechanism elucidation, employ transcriptomic profiling (RNA-seq) or phosphoproteomics to map signaling pathways affected by the compound .

Q. What strategies mitigate solubility challenges during in vitro assays for this hydrophobic compound?

  • Methodological Answer : Use co-solvent systems (e.g., DMSO:PBS mixtures ≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. For kinetic studies, employ surfactants (e.g., Tween-80) or liposomal formulations . Pre-saturate assay buffers with the compound to avoid precipitation during long-term incubations .

Q. How should researchers validate synthetic intermediates to ensure reaction progression?

  • Methodological Answer : Monitor reactions using thin-layer chromatography (TLC) with UV-active plates or LC-MS for real-time tracking. Isolate intermediates via flash chromatography (silica gel, gradient elution) and confirm structures using ¹H NMR and IR spectroscopy . For stereosensitive steps, employ chiral HPLC or optical rotation measurements .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity in the sulfone-pyrazole core?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify steric/electronic factors affecting reactivity. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots). Use machine learning (ML) models trained on reaction databases to predict substituent effects on regioselectivity. Cross-reference with in situ FT-IR or Raman spectroscopy to detect transient intermediates .

Q. What advanced reactor designs improve scalability for multi-step syntheses involving sensitive oxalamide linkages?

  • Methodological Answer : Implement continuous-flow reactors with temperature-controlled zones to minimize degradation during exothermic steps. Use membrane separation modules for in-line purification of intermediates. For photochemical steps, integrate LED arrays with precise wavelength control. Optimize mixing efficiency using microfluidic channels or spinning disk reactors .

Q. How can researchers address discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?

  • Methodological Answer : Refine computational models by incorporating physiologically based pharmacokinetic (PBPK) simulations that account for tissue-specific permeability and metabolic enzymes (e.g., CYP450 isoforms). Validate with radiolabeled tracer studies (¹⁴C or ³H) to track compound distribution and clearance. Use LC-MS/MS for high-sensitivity quantification of metabolites in plasma/tissue homogenates .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress conditions?

  • Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) or UV/H₂O₂ systems to simulate oxidative degradation. Analyze degradation products via HRMS/MSⁿ and NMR to identify vulnerable sites (e.g., sulfide oxidation or oxalamide hydrolysis). Use EPR spectroscopy to detect radical intermediates. Correlate findings with accelerated stability studies (ICH guidelines) .

Q. How do steric and electronic effects of the 1-methoxypropan-2-yl group influence binding affinity in target proteins?

  • Methodological Answer :
    Synthesize analogs with varied substituents (e.g., ethoxy, cyclopropoxy) and compare binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Perform molecular dynamics (MD) simulations to analyze conformational stability of ligand-protein complexes. Use alanine scanning mutagenesis on the target protein to identify critical residues affected by the substituent .

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